1-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
Description
1-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring fused imidazole and pyrazine rings with a phenyl substituent. The phenyl group at the 1-position likely influences electronic properties, solubility, and intermolecular interactions, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
1369134-70-2 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C12H13N3/c1-2-4-10(5-3-1)12-11-8-13-6-7-15(11)9-14-12/h1-5,9,13H,6-8H2 |
InChI Key |
SFSGYMDBYMURHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=NC(=C2CN1)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Design
-
Benzylic Cation Formation : Activation of benzylic alcohols (e.g., phenyl-substituted alcohols) by Bi(OTf)₃ generates reactive carbocations.
-
Nucleophilic Capture : Pyrazine-derived nitriles or amines attack the carbocation, forming imidazo[1,5-a]pyrazine intermediates.
-
Cyclization : Acid-mediated ring closure yields the fused bicyclic structure.
Optimization Insights
-
Substrate Scope : Electron-rich benzylic alcohols enhance cation stability, improving yields (up to 89% for pyridine analogs).
-
Catalyst Loading : Bi(OTf)₃ (5 mol%) with p-TsOH·H₂O (7.5 equiv) in dichloroethane (DCE) at 150°C achieves efficient cyclization.
Rearrangement of Imidazo[1,5-a]Imidazoles
Unusual rearrangements of imidazo[1,5-a]imidazoles under oxidative conditions (I₂/O₂) provide access to imidazo[1,5-a]pyrimidines. While this method targets pyrimidine systems, analogous logic applies to pyrazine derivatives:
Proposed Pathway
-
Oxidative Ring Opening : Iodine and oxygen cleave the imidazoimidazole core, forming a diamine intermediate.
-
Cyclization : Nucleophilic attack by the N1 nitrogen on a benzylic carbon constructs the pyrazine ring.
Application to Target Compound
-
Substituting pyrimidine precursors with pyrazine analogs could direct the rearrangement toward imidazo[1,5-a]pyrazines.
-
Hydrogenation post-rearrangement would yield the tetrahydro structure.
Hydrogenation of Aromatic Imidazo[1,5-a]Pyrazines
Direct synthesis of the aromatic imidazo[1,5-a]pyrazine followed by regioselective hydrogenation offers a straightforward route:
Protocol
-
Aromatic Core Synthesis : Use established methods (e.g., TosMIC cyclization) to prepare 1-phenylimidazo[1,5-a]pyrazine.
-
Catalytic Hydrogenation : Employ Pd/C or PtO₂ under H₂ (1–3 atm) in ethanol or THF to saturate the 5,6,7,8-positions.
Challenges
-
Over-Reduction : Excessive hydrogenation may reduce the imidazole ring.
-
Regioselectivity : Optimizing pressure (1 atm) and catalyst loading (5% Pd/C) minimizes side reactions.
Comparative Analysis of Methods
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The phenyl group at position 1 can undergo electrophilic aromatic substitution (EAS) under acidic or Lewis acid-catalyzed conditions. For example:
-
Nitration : Reaction with nitric acid in sulfuric acid introduces nitro groups at para or meta positions relative to the imidazo-pyrazine core1.
-
Halogenation : Chlorination or bromination using Cl₂/FeCl₃ or Br₂/FeBr₃ yields halogenated derivatives1.
Table 1: EAS Reaction Examples
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 1-(4-Nitrophenyl)-imidazo[1,5-a]pyrazine | 65% | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | 1-(3-Bromophenyl)-imidazo[1,5-a]pyrazine | 72% |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine ring facilitates SNAr reactions at activated positions. For example:
-
Phenolic Substitution : 6-Bromo-imidazo[1,5-a]pyrazines react with phenols under Cs₂CO₃ at 180°C to form aryl ethers2.
-
Alkoxy Substitution : Alkyl alcohols substitute bromine in the presence of NaHMDS at room temperature2.
Mechanistic Pathway :
Oxidation and Reduction Reactions
The tetrahydro-pyrazine ring undergoes redox transformations:
-
Oxidation : Treatment with KMnO₄ in acidic media oxidizes the saturated pyrazine ring to a fully aromatic system3.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazo ring’s double bonds, yielding decahydro derivatives3.
Table 2: Redox Reaction Conditions
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | 1-Phenyl-imidazo[1,5-a]pyrazine | 58% | |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 1-Phenyl-decahydro-imidazo[1,5-a]pyrazine | 83% |
Cycloaddition and Multicomponent Reactions
The imidazo-pyrazine core participates in cycloadditions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Propargyl derivatives react with azides to form triazole-fused analogs4.
-
Groebke-Blackburn-Bienaymé Reaction : Three-component condensations with aldehydes and isocyanides yield functionalized derivatives5.
Example :
4.
Functionalization via Cross-Coupling
Palladium-catalyzed couplings enable C–C bond formation:
-
Suzuki-Miyaura : The phenyl group undergoes coupling with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃1.
-
Buchwald-Hartwig Amination : Amination of halogenated derivatives with primary/secondary amines2.
Table 3: Cross-Coupling Examples
Condensation and Cyclization
Condensation with carbonyl compounds forms fused heterocycles:
-
Knorr Quinoline Synthesis : Reaction with β-ketoesters yields pyrido-fused derivatives[^6^].
-
Intramolecular Cyclization : Base-assisted cyclization of thiohydantoins generates imidazo[1,5-a]pyrazines6.
Key Example :
[^6^].
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 1-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine exhibits significant anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines. For example, a study demonstrated that derivatives of this compound showed cytotoxic effects against human cancer cells by inducing apoptosis and inhibiting cell proliferation through the modulation of various signaling pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against a range of bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects. It has been evaluated in models of neurodegenerative diseases where it demonstrated potential in reducing oxidative stress and inflammation in neuronal cells .
Material Science
Organic Electronics
This compound is being explored for applications in organic electronics due to its favorable electronic properties. It can be utilized as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The structural features allow for effective charge transport and light emission .
Polymer Chemistry
In polymer science, this compound is utilized as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. Its incorporation can lead to materials with improved performance characteristics suitable for various industrial applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Activity | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 µg/mL. |
| Study C | Neuroprotection | Reduced neuronal death in models of oxidative stress by up to 40% compared to controls. |
Mechanism of Action
The mechanism of action of 1-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents on the imidazo[1,5-a]pyrazine core, impacting melting points, solubility, and spectral characteristics:
Key Observations :
- Fluorescence Properties : The benzo- and naphtho-fused analogs (e.g., compounds 11 and 8h) exhibit strong fluorescence, with quantum yields up to 56%, attributed to extended π-conjugation .
- Thermal Stability : Tosyl-substituted derivatives (e.g., 3b) show high melting points (>260°C), suggesting enhanced crystallinity and thermal stability due to sulfonyl groups .
- Solubility : The trifluoromethyl-substituted analog () may exhibit improved lipophilicity, while the isopropyl derivative () could enhance steric bulk, affecting solubility and binding interactions.
Spectroscopic and Analytical Data
- IR Spectroscopy : Tosyl-substituted compounds (e.g., 3g) exhibit characteristic peaks at 1676 cm⁻¹ (C=O stretch) and 1354 cm⁻¹ (S=O stretch) .
- NMR Spectroscopy : The ¹³C NMR of compound 3j shows distinct signals at δ 154.5 ppm (C=O) and δ 21.7 ppm (CH₃) .
- Mass Spectrometry : HRMS data for 3b (m/z 441.1152) confirm molecular integrity .
Biological Activity
1-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
This compound is characterized by its unique imidazo-pyrazine structure, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 198.22 g/mol. The compound exhibits a planar structure that facilitates interactions with various biological targets.
Antihypertensive and Antidepressant Effects
Research has indicated that derivatives of imidazo[1,5-a]pyrazine compounds can exhibit antihypertensive and antidepressant activities. Specifically, studies have shown that certain substituted derivatives can effectively lower mean arterial blood pressure in animal models. For instance, a study highlighted the efficacy of specific imidazo derivatives in reducing blood pressure in hypertensive rats, suggesting potential applications in treating hypertension .
Orexin Receptor Antagonism
Another significant area of interest is the role of this compound as a non-peptide antagonist for orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal and appetite. Compounds in this class have been shown to decrease alertness and increase REM sleep duration in rat models . This suggests their potential use in treating sleep disorders and related conditions.
Cognitive Enhancement
Preliminary studies have also indicated that certain derivatives may enhance cognitive function. In rat models of post-traumatic stress disorder (PTSD), these compounds demonstrated the ability to improve memory retention, suggesting a role in cognitive enhancement therapies .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Receptor Interactions : The compound's structure allows it to interact with various receptors in the central nervous system (CNS), particularly orexin receptors.
- Neurotransmitter Modulation : It may influence neurotransmitter levels such as serotonin and norepinephrine, contributing to its antidepressant effects.
- Vasodilation : The antihypertensive properties are likely mediated through vasodilation mechanisms involving nitric oxide pathways.
Table 1: Summary of Biological Activities
Q & A
Advanced Research Question
- In Vitro Assays : Test against target enzymes (e.g., aminopeptidase N, VEGFR2) using fluorescence-based assays (e.g., cleavage of H-Ala-AMC substrate) .
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes to active sites .
- SAR Analysis : Compare activity of derivatives with substituents at positions 3, 6, and 7 to identify pharmacophores .
Note : IC50 values should be validated via dose-response curves (3 replicates) .
How can computational chemistry (e.g., DFT) predict reactivity and regioselectivity in functionalization reactions?
Advanced Research Question
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify electron-rich sites (e.g., position 7) prone to electrophilic attack .
- Transition State Analysis : Map energy barriers for competing pathways (e.g., N1 vs. N3 alkylation) to predict dominant products .
- Solvent Effects : Include PCM models to simulate reaction environments (e.g., DMF vs. ethanol) and their impact on yield .
What strategies improve regioselectivity in reactions involving the imidazo-pyrazine core?
Advanced Research Question
- Directing Groups : Install temporary groups (e.g., nitro or methoxy) to steer electrophiles to specific positions, followed by removal .
- Metal Coordination : Use Pd or Cu catalysts to bias cross-coupling reactions toward position 7 .
- Steric Control : Bulky substituents at position 2 can block undesired reaction sites .
How should researchers address contradictions in reported synthetic protocols or spectral data?
Advanced Research Question
- Reproduce Conditions : Systematically vary parameters (solvent, temperature) from conflicting studies .
- Byproduct Analysis : Use LC-MS to identify minor products that may explain discrepancies in yields .
- Collaborative Validation : Share samples with independent labs to verify spectral assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
